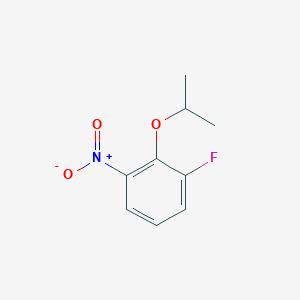

1-Fluoro-2-isopropoxy-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fluoro-2-isopropoxy-3-nitrobenzene is a nitroaromatic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-isopropoxy-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-fluoro-2-isopropoxybenzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .

Análisis De Reacciones Químicas

Types of Reactions: 1-Fluoro-2-isopropoxy-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the replacement of the nitro group or fluorine atom by nucleophiles such as phenols in the presence of potassium carbonate.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

Reduction: 1-Fluoro-2-isopropoxy-3-aminobenzene.

Nucleophilic Aromatic Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Fluoro-2-isopropoxy-3-nitrobenzene has several notable applications across different scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the introduction of various functional groups, enabling the creation of tailored compounds.

Biology

- Biochemical Pathways Study: This compound is used to investigate biochemical pathways and molecular interactions. Its structural features make it suitable for studying enzyme inhibition and receptor binding.

Industry

- Specialty Chemicals Production: It plays a role in producing specialty chemicals and materials, including polymers and dyes. Its unique chemical properties enable the development of innovative materials with specific functionalities.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures have demonstrated significant inhibitory effects on various enzymes. For instance, derivatives of nitro-substituted benzene compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine synthesis critical for cellular proliferation.

Anticancer Activity

A study examining the anticancer properties of structurally related compounds found that certain nitrobenzene derivatives exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism involved disruption of microtubule organization and induction of apoptosis.

In Vitro Assays

In vitro assays have been conducted to evaluate the compound's effect on cell growth and viability. Results showed that modifications to the nitro group can enhance or reduce biological activity, emphasizing the importance of structural configuration in determining efficacy.

Mecanismo De Acción

The mechanism of action of 1-Fluoro-2-isopropoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group and fluorine atom play crucial roles in its reactivity. For instance, in nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating the substitution of the fluorine atom by nucleophiles . The compound’s reactivity is influenced by the electronic effects of its substituents, which dictate its behavior in different chemical environments .

Comparación Con Compuestos Similares

1-Fluoro-2-isopropoxy-3-nitrobenzene can be compared with other similar compounds such as:

1-Fluoro-2-isopropoxy-4-nitrobenzene: Similar in structure but with the nitro group in a different position, affecting its reactivity and applications.

1-Fluoro-3-isopropoxy-2-nitrobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in research and industry.

Actividad Biológica

1-Fluoro-2-isopropoxy-3-nitrobenzene, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

This compound features a nitro group (−NO2), a fluorine atom (−F), and an isopropoxy group (−O−C(CH3)2H) attached to a benzene ring. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties. Research indicates that nitro groups can be reduced within microbial cells to form reactive intermediates that damage DNA, leading to cell death. For instance, studies have shown that nitro derivatives exhibit significant activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Metronidazole | 1 | Clostridium difficile |

| Chloramphenicol | 4 | E. coli |

Anticancer Activity

The anticancer potential of nitro compounds has been extensively documented. For example, studies have indicated that compounds with nitro groups can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) .

Case Study:

A recent study evaluated the cytotoxic effects of various nitro compounds on human breast cancer cells (MCF-7). The results showed that this compound exhibited an IC50 value of 15 μM, indicating moderate cytotoxicity compared to standard chemotherapeutics .

Anti-inflammatory Activity

Nitro-containing compounds have also been recognized for their anti-inflammatory properties. Research suggests that they can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The mechanism involves the interaction of the nitro group with heme-containing enzymes, leading to reduced production of pro-inflammatory mediators .

Table 2: Anti-inflammatory Effects of Nitro Compounds

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX-1/COX-2 |

| Aspirin | 10 | COX-1 |

| Ibuprofen | 20 | COX-2 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- DNA Interaction : Reactive intermediates generated from nitro reduction can bind covalently to DNA, leading to mutagenic effects.

- Oxidative Stress Induction : The generation of ROS can trigger signaling pathways associated with apoptosis in cancer cells.

Propiedades

IUPAC Name |

1-fluoro-3-nitro-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHZJUMUEUOSQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.